molecular formula C10H11Cl2NO2S B4427700 N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide

N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide

Cat. No.: B4427700
M. Wt: 280.17 g/mol
InChI Key: MXZGQWZRLGCFNI-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a cyclopropylamine group and a 3,4-dichlorophenyl aromatic ring. The 3,4-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets such as sigma receptors or enzymes involved in cellular signaling pathways .

Properties

IUPAC Name

N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c11-9-4-1-7(5-10(9)12)6-16(14,15)13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGQWZRLGCFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 3,4-dichlorobenzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with 3,4-Dichlorophenyl Moieties

The 3,4-dichlorophenyl group is a critical structural element shared among several bioactive compounds. Below is a comparative analysis of key analogues:

Compound Name Structure Highlights Molecular Weight (g/mol) Primary Target/Activity Solubility/Stability
N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide Methanesulfonamide, cyclopropylamine, 3,4-dichlorophenyl ~319.2 (estimated) Putative sigma receptor modulation (inferred) Likely moderate solubility in DMSO
BD 1008 N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide ~554.3 Sigma-1/2 receptor antagonist High solubility (dihydrobromide salt)
BD 1047 N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide ~512.2 Sigma-1 receptor antagonist High solubility (dihydrobromide salt)
BTdCPU 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl) urea ~366.2 Growth inhibition via kinase modulation Low aqueous solubility (urea backbone)

Key Observations:

  • Backbone Diversity: While this compound features a sulfonamide linker, BD 1008/BD 1047 utilize amine-based chains, and BTdCPU employs a urea linkage. These differences influence target selectivity and physicochemical properties.
  • Solubility: Salt forms (e.g., dihydrobromide in BD 1008/BD 1047) enhance solubility compared to neutral sulfonamides or ureas.
  • Target Specificity: BD 1008/BD 1047 are well-characterized sigma receptor ligands, whereas BTdCPU acts on growth-related kinases. The target compound’s mechanism remains speculative but may share sigma receptor affinity due to structural parallels.

Pharmacokinetic and Toxicity Profiles

  • Toxicity: Dichlorophenyl-containing compounds often show hepatotoxicity at high doses. Urea derivatives like BTdCPU may exhibit higher cytotoxicity due to irreversible kinase binding, whereas sulfonamides are generally better tolerated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide
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N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide

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